molecular formula C24H30FN3O3S B11343445 [4-(2-Fluorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

[4-(2-Fluorophenyl)piperazin-1-yl]{1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B11343445
M. Wt: 459.6 g/mol
InChI Key: XZTFWLJJFDLJAY-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods are chosen based on the desired yield, purity, and specific structural requirements of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating biological processes through these interactions . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-FLUOROPHENYL)-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30FN3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-[(3-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone

InChI

InChI=1S/C24H30FN3O3S/c1-19-5-4-6-20(17-19)18-32(30,31)28-11-9-21(10-12-28)24(29)27-15-13-26(14-16-27)23-8-3-2-7-22(23)25/h2-8,17,21H,9-16,18H2,1H3

InChI Key

XZTFWLJJFDLJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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